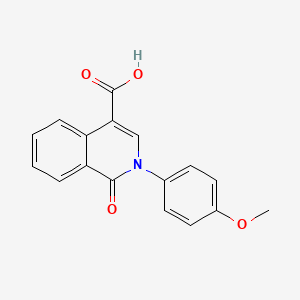

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-8-6-11(7-9-12)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFGOYMTOYOMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-methoxyphenyl)acetamide, have been found to interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biological Activity

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO4. The structure features a methoxy group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .

Table 1: Inhibition of PARP Activity

| Compound | IC50 (nM) | % Inhibition at 1 µM |

|---|---|---|

| This compound | TBD | TBD |

| Olaparib (reference) | 156 | 85.2 |

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Isoquinoline Derivative | S. aureus | TBD |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- PARP Inhibition : By inhibiting PARP enzymes, the compound may enhance the cytotoxic effects of DNA-damaging agents in cancer therapy.

- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

Several studies have explored the pharmacological potential of isoquinoline derivatives:

- Study on Anticancer Properties : A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit PARP activity. One derivative showed an IC50 value in the low nanomolar range, indicating strong potential as an anticancer agent .

- Antimicrobial Screening : A compound structurally related to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid was evaluated against multiple bacterial strains and demonstrated significant antibacterial activity with low MIC values .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of isoquinoline structures, including 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against esophageal squamous cell carcinoma (ESCC). For instance, derivatives exhibited IC50 values around 10 µM, indicating strong anticancer potential through mechanisms such as autophagy modulation .

- Mechanistic Insights : The mechanism underlying the anticancer effects involves the induction of autophagic cell death in cancer cells. This suggests that the compound could be developed further for therapeutic strategies targeting resistant cancer phenotypes .

Neuroprotective Effects

The isoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds related to this compound may provide protective effects against neurodegenerative diseases.

Research Insights

- Neuroprotection : Studies have shown that isoquinoline derivatives can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Drug Development and Structure-Activity Relationships (SAR)

The structural features of this compound make it an attractive candidate for further drug development.

Structure-Activity Relationships

- Modification Potential : Variations in substituents on the phenyl ring or alterations to the isoquinoline core can significantly impact biological activity. SAR studies indicate that specific modifications can enhance potency against various biological targets .

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application in research.

Synthesis Overview

The synthesis typically involves multi-step organic reactions that modify the isoquinoline core to introduce various functional groups, which can significantly influence the biological activity of the resulting compounds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound is typically synthesized via multicomponent reactions or Pd-catalyzed cross-coupling. For example, analogs like trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid are synthesized using a three-step protocol: (i) condensation of substituted anilines with anhydrides, (ii) cyclization under acidic conditions, and (iii) purification via recrystallization (ethanol/water) . Reaction optimization often involves temperature control (e.g., reflux in DMF) and catalysts like PdCl₂(PPh₃)₂ .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm for -OCH₃) and dihydroisoquinoline backbone resonance .

- IR spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for oxo and carboxylic acid groups) .

- Melting point analysis : Provides purity indicators (e.g., analogs report melting ranges like 102.4–105.3°C) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Polar aprotic solvents like DMSO or DMF are effective due to the compound’s carboxylic acid and aromatic groups. Ethanol/water mixtures are used for recrystallization .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives with bulky substituents?

Optimize catalyst systems: Use Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to enhance steric tolerance in cross-coupling steps. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline was synthesized with PdCl₂(PPh₃)₂/PCy₃, achieving higher regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further improves yield .

Q. How to address contradictions in bioactivity data across structurally similar analogs?

Q. What strategies mitigate impurities in scaled-up synthesis?

- HPLC monitoring : Detect trace impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones at 2.4–5.6%) introduced during esterification .

- Green chemistry approaches : Replace hygroscopic reagents (e.g., triethyl methanetricarboxylate) with anhydrous alternatives to minimize water-induced side reactions .

Methodological Challenges and Solutions

Q. How to resolve low solubility in biological assays?

- Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

Q. What computational tools predict the compound’s reactivity or binding modes?

Q. How to handle discrepancies in spectroscopic data across studies?

- Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .

- Cross-lab validation : Compare data with published analogs (e.g., 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid , CAS 15733-89-8) to identify instrumentation biases .

Safety and Handling

Q. What safety precautions are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.